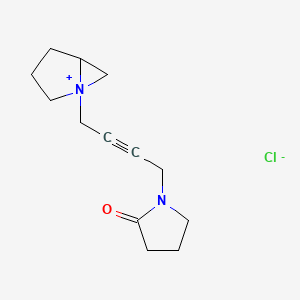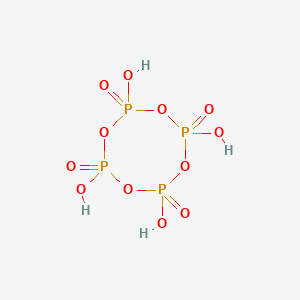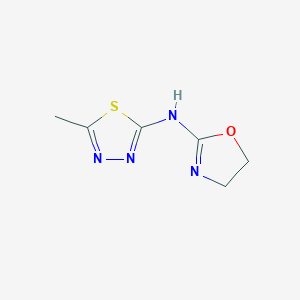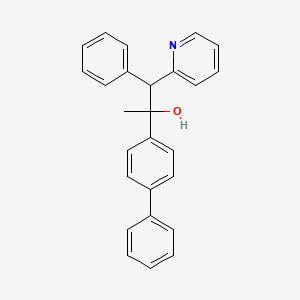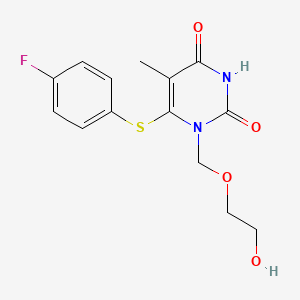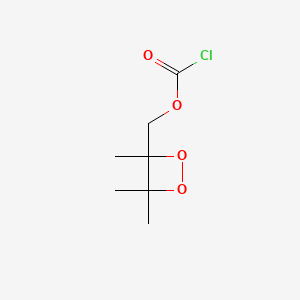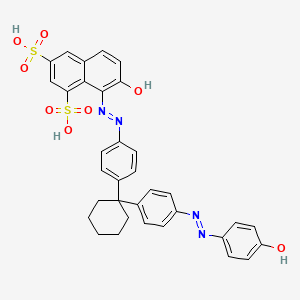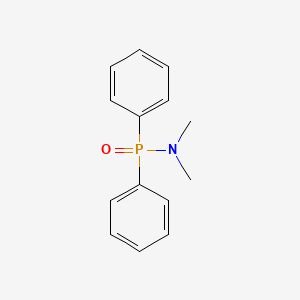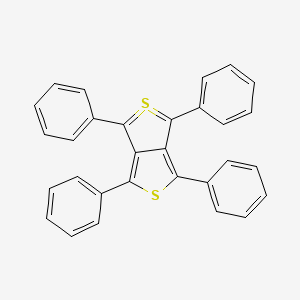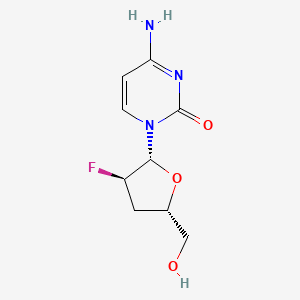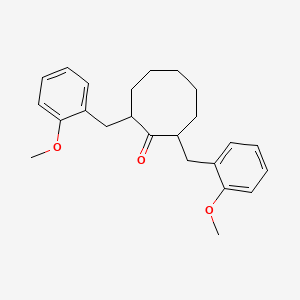
2,8-Bis(2-methoxybenzyl)cyclooctanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Bis(2-methoxybenzyl)cyclooctanone is an organic compound with the molecular formula C24H30O3. It is a derivative of cyclooctanone, featuring two 2-methoxybenzyl groups attached at the 2 and 8 positions of the cyclooctanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(2-methoxybenzyl)cyclooctanone typically involves the reaction of cyclooctanone with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Bis(2-methoxybenzyl)cyclooctanone can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclooctanone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2,8-Bis(2-methoxybenzyl)cyclooctanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2,8-Bis(2-methoxybenzyl)cyclooctanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,8-Bis(2-methoxybenzyl)cyclooctanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Bis(2-methylbenzyl)cyclooctanone: Similar structure but with methyl groups instead of methoxy groups.
2,8-Bis(4-methoxybenzyl)cyclooctanone: Similar structure but with methoxy groups at the 4 positions instead of the 2 positions
Uniqueness
2,8-Bis(2-methoxybenzyl)cyclooctanone is unique due to the presence of methoxy groups at the 2 positions, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .
Propiedades
Número CAS |
52186-12-6 |
|---|---|
Fórmula molecular |
C24H30O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2,8-bis[(2-methoxyphenyl)methyl]cyclooctan-1-one |
InChI |
InChI=1S/C24H30O3/c1-26-22-14-8-6-10-18(22)16-20-12-4-3-5-13-21(24(20)25)17-19-11-7-9-15-23(19)27-2/h6-11,14-15,20-21H,3-5,12-13,16-17H2,1-2H3 |
Clave InChI |
UJSZRDVLUWRAEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2CCCCCC(C2=O)CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


